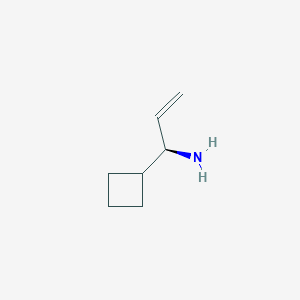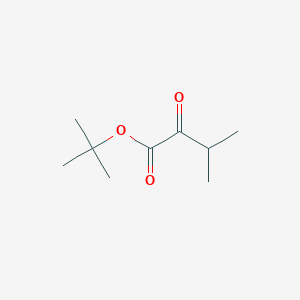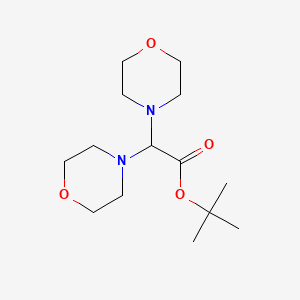
tert-Butyl2,2-dimorpholinoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl2,2-dimorpholinoacetate is an organic compound that features a tert-butyl group attached to a 2,2-dimorpholinoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2,2-dimorpholinoacetate typically involves the reaction of tert-butyl bromoacetate with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as distillation or recrystallization, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2,2-dimorpholinoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the morpholino moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl2,2-dimorpholinoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl2,2-dimorpholinoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: A related compound used as an intermediate in organic synthesis.
Morpholine: A cyclic amine that is a key component of tert-Butyl2,2-dimorpholinoacetate.
tert-Butyl acetate: An ester with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and morpholino groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 2,2-dimorpholin-4-ylacetate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(17)12(15-4-8-18-9-5-15)16-6-10-19-11-7-16/h12H,4-11H2,1-3H3 |
InChI Key |
KCZSEEFPIOCKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(N1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



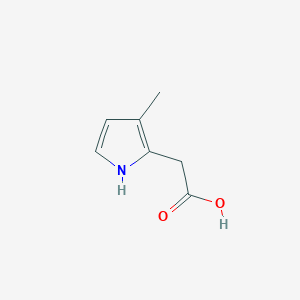


![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)




![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
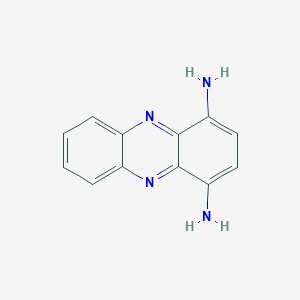
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
